![molecular formula C16H20N2O4 B12500069 1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)
1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridin-3-carbonsäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Cyclohexenring, eine Carbamoylgruppe und einen Pyridinring vereint.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-({[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridin-3-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Cyclohexenderivats. Das Cyclohexenderivat wird dann mit Ethylamin umgesetzt, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann unter bestimmten Bedingungen mit Pyridin-3-carbonsäure umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Palladium auf Kohlenstoff, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren Reinigungsschritte wie Umkristallisation und Chromatographie einbeziehen, um die Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-({[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators wie Eisen(III)-chlorid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-({[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridin-3-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als biochemische Sonde zur Untersuchung von Enzyminteraktionen.
Medizin: Erforscht wegen seines Potenzials für therapeutische Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-({[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können Signaltransduktion, Genexpression und Stoffwechselprozesse umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene derivative. The cyclohexene derivative is then reacted with ethylamine to form the intermediate compound. This intermediate is further reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Cyclohex-1-en-1-yl)essigsäure
- Cyclohexenon
- Benzol, [(Cyclohex-1-en-1-yl)methyl]-
Einzigartigkeit
1-({[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridin-3-carbonsäure ist aufgrund seiner Kombination aus einem Cyclohexenring, einer Carbamoylgruppe und einem Pyridinring einzigartig. Diese Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von ähnlichen Verbindungen unterscheiden. Beispielsweise kann das Vorhandensein des Pyridinrings seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, verbessern, während die Carbamoylgruppe seine Reaktivität in chemischen Reaktionen beeinflussen kann.
Eigenschaften
Molekularformel |
C16H20N2O4 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c19-14(17-9-8-12-4-2-1-3-5-12)11-18-10-13(16(21)22)6-7-15(18)20/h4,6-7,10H,1-3,5,8-9,11H2,(H,17,19)(H,21,22) |
InChI-Schlüssel |
CIAGNBNEMVANDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=C(C=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12499986.png)
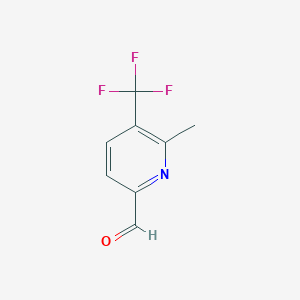
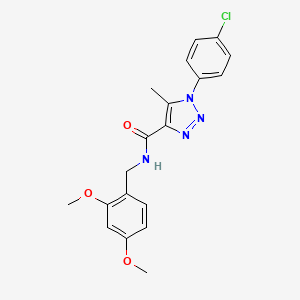
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500005.png)

![2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B12500019.png)
![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)

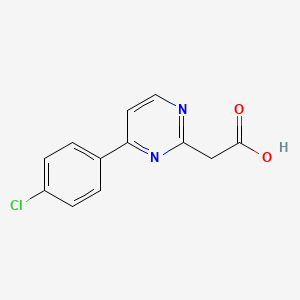
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)
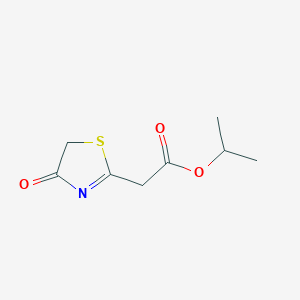
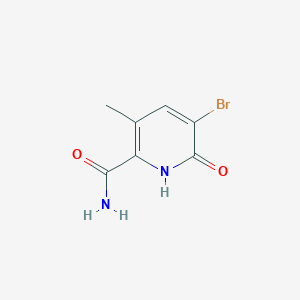
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)
